4-Bromo-3-fluoropyridine hydrate
CAS No.:
Cat. No.: VC13594634
Molecular Formula: C5H5BrFNO
Molecular Weight: 194.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrFNO |
|---|---|
| Molecular Weight | 194.00 g/mol |
| IUPAC Name | 4-bromo-3-fluoropyridine;hydrate |
| Standard InChI | InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2 |
| Standard InChI Key | RRCDCJACNKGZQR-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1Br)F.O |
| Canonical SMILES | C1=CN=CC(=C1Br)F.O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Hydration
4-Bromo-3-fluoropyridine hydrate belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1, bromine at position 4, and fluorine at position 3. The hydrate designation indicates the presence of water molecules within its crystal lattice, which stabilize the solid-state structure through hydrogen bonding . Key molecular parameters include:
X-ray crystallography of analogous compounds (e.g., 4-chloro-3-fluoropyridine) reveals planar aromatic rings with halogen atoms inducing localized electron withdrawal, altering reactivity patterns.
Electronic Effects and Reactivity
The electron-withdrawing fluorine at position 3 decreases the electron density of the pyridine ring, directing electrophilic substitution to the less deactivated positions. Bromine’s polarizability enhances its suitability as a leaving group in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings. Comparative pKa data for pyridine derivatives (e.g., 3-fluoropyridine, pKa ≈ 2.7) suggest that 4-bromo-3-fluoropyridine exhibits enhanced acidity at the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2) .
Synthesis Methodologies
Bromination and Fluorination Strategies
Synthesis typically involves sequential halogenation of pyridine precursors. Electrophilic aromatic substitution (EAS) is a common route:
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Fluorination: Direct fluorination using -pyridine complexes or at position 3.
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Bromination: Subsequent bromination at position 4 using or in acetic acid .
A representative procedure adapted from phenol bromination involves:
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Reactants: Pyridine derivative, , -layered double hydroxide (LDH) catalyst.
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Conditions: 35°C in acetic acid/water, monitored via TLC.
Purification and Characterization
Vacuum distillation and silica gel chromatography (ethyl acetate/petroleum ether) isolate the product. Purity (>99%) is confirmed via GC-MS and , with characteristic shifts for aromatic protons adjacent to halogens.
Physicochemical Properties
The hydrate form shows increased polarity, enhancing solubility in polar aprotic solvents.
Spectroscopic Features
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IR: Strong absorption at 670 cm (C-Br stretch) and 1220 cm (C-F stretch).
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: Peaks at δ 148 ppm (C-4, Br-substituted) and δ 152 ppm (C-3, F-substituted).
Reactivity and Synthetic Applications
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings, enabling access to biaryl structures. For example:
Nucleophilic Aromatic Substitution
Reaction with amines or alkoxides at elevated temperatures replaces bromine, yielding 4-substituted-3-fluoropyridines. For instance:
Industrial and Pharmaceutical Relevance
Drug Intermediate
4-Bromo-3-fluoropyridine hydrate is a precursor to kinase inhibitors and antiviral agents. Its fluorine atom enhances metabolic stability, while bromine allows modular derivatization.
Agrochemical Synthesis
Used in herbicides and fungicides, where the pyridine core interacts with biological targets via hydrogen bonding and π-stacking.
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